molecular formula C27H23ClN4 B14967464 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B14967464
M. Wt: 438.9 g/mol
InChI Key: QSOYIDVBDWSREM-UHFFFAOYSA-N
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Description

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the pyrrolopyrimidine class of compounds. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a fused bicyclic system, and various substituents that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[2,3-d]pyrimidine core, followed by the introduction of the substituents. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrrolo[2,3-d]pyrimidine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 3-chloro-4-methylphenyl and phenyl groups via nucleophilic substitution reactions.

    Amidation Reactions: Attachment of the N-(2-phenylethyl) group through amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogenation and alkylation reactions can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Phenyl-substituted Pyrimidines: Compounds with phenyl groups attached to the pyrimidine ring.

Uniqueness

The uniqueness of 7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine lies in its specific substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C27H23ClN4

Molecular Weight

438.9 g/mol

IUPAC Name

7-(3-chloro-4-methylphenyl)-5-phenyl-N-(2-phenylethyl)pyrrolo[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C27H23ClN4/c1-19-12-13-22(16-24(19)28)32-17-23(21-10-6-3-7-11-21)25-26(30-18-31-27(25)32)29-15-14-20-8-4-2-5-9-20/h2-13,16-18H,14-15H2,1H3,(H,29,30,31)

InChI Key

QSOYIDVBDWSREM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCC4=CC=CC=C4)C5=CC=CC=C5)Cl

Origin of Product

United States

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